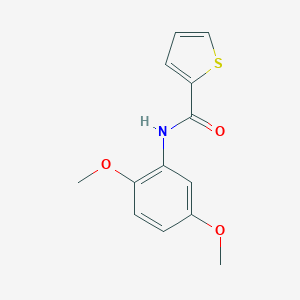
N-(2,5-dimethoxyphenyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxyphenyl)thiophene-2-carboxamide is an organic compound with the molecular formula C13H13NO3S and a molecular weight of 263.312 g/mol This compound features a thiophene ring, a carboxamide group, and a 2,5-dimethoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with 2,5-dimethoxyaniline in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3) are commonly used.
Major Products
Oxidation: this compound sulfoxide or sulfone.
Reduction: this compound amine.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Industry: It may be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to modulate the aggregation of amyloid beta (Aβ42) peptides, which are implicated in Alzheimer’s disease . The compound’s methoxyphenol pharmacophore plays a crucial role in its ability to inhibit or accelerate Aβ42 aggregation, depending on its orientation and concentration.
Comparison with Similar Compounds
Similar Compounds
- N-phenylbenzofuran-2-carboxamide
- N-phenylbenzo[b]thiophene-2-carboxamide
- Thiophene-2-carboxamide, N,N-bis(2-ethylhexyl)-
- Thiophene-2-carboxamide, N-ethyl-N-2-ethylhexyl-
Uniqueness
N-(2,5-dimethoxyphenyl)thiophene-2-carboxamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties. This makes it particularly effective in modulating biological processes such as protein aggregation, setting it apart from other similar compounds .
Properties
Molecular Formula |
C13H13NO3S |
|---|---|
Molecular Weight |
263.31g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C13H13NO3S/c1-16-9-5-6-11(17-2)10(8-9)14-13(15)12-4-3-7-18-12/h3-8H,1-2H3,(H,14,15) |
InChI Key |
KXAQMPKVFWFHGX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CS2 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


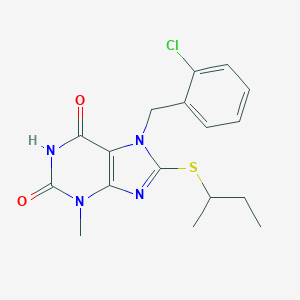
![3-methyl-7-octyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404572.png)
![3-methyl-7-nonyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404576.png)
![7-hexadecyl-3-methyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404577.png)
![8-[(2-chlorobenzyl)sulfanyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404579.png)
![N-{4-[(1E)-3,3-DIETHYLTRIAZ-1-EN-1-YL]BENZENESULFONYL}PENTANAMIDE](/img/structure/B404581.png)
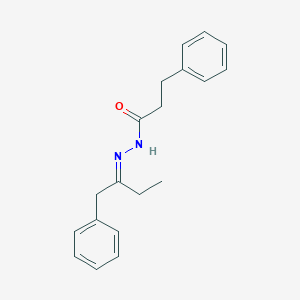
![1,3-Dibenzyl-2-[2-(benzyloxy)phenyl]imidazolidine](/img/structure/B404583.png)
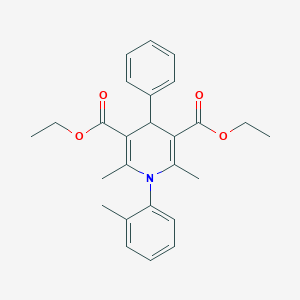
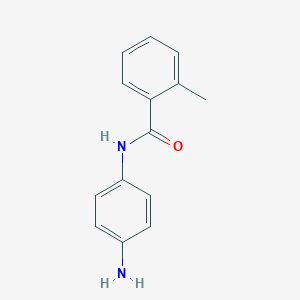
![N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)-4-biphenylcarboxamide](/img/structure/B404587.png)

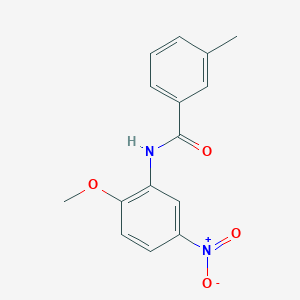
![METHYL 3-{[2-(PHENYLCARBAMOYL)PHENYL]CARBAMOYL}PROPANOATE](/img/structure/B404593.png)
